molecular formula C20H22ClN B13417878 (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride CAS No. 38849-14-8

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride

Cat. No.: B13417878
CAS No.: 38849-14-8
M. Wt: 311.8 g/mol
InChI Key: BBNBXLRSBFJQNO-WXIWBVQFSA-N
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Description

(E)-N-methyl-3-(1-tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.

    Functionalization: Introduction of functional groups such as the amine and methyl groups.

    Final assembly: Coupling reactions to attach the prop-2-en-1-amine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of double bonds within the tetracyclic structure.

    Substitution: Halogenation or alkylation of the prop-2-en-1-amine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol

Uniqueness

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is unique due to its specific functional groups and the presence of the prop-2-en-1-amine moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

38849-14-8

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

IUPAC Name

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C20H21N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-10,12,15,21H,11,13-14H2,1H3;1H/b12-6+;

InChI Key

BBNBXLRSBFJQNO-WXIWBVQFSA-N

Isomeric SMILES

CNC/C=C/C12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Canonical SMILES

CNCC=CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Origin of Product

United States

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